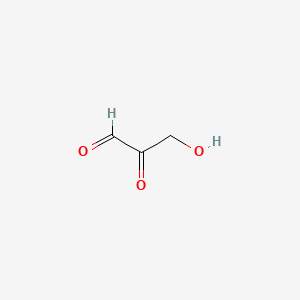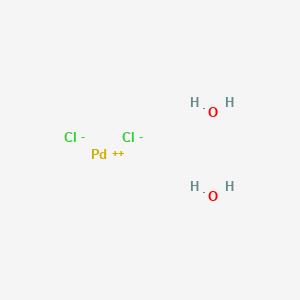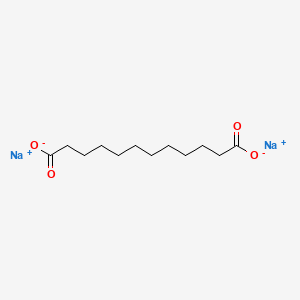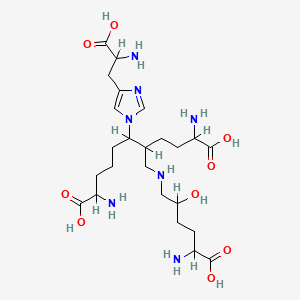
Hydroxypyruvaldehyde
Overview
Description
It is a small organic molecule with the chemical formula C3H4O3 and a molecular weight of 88.06 g/mol . This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxypyruvaldehyde can be synthesized through the oxidation of glycerol or 1,3-dihydroxyacetone. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or hexacyanoferrate(III) under controlled conditions . The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the catalytic transformation of glycerol, a major by-product of biodiesel production . The process involves the use of heterogeneous catalysts to convert glycerol into various C3 chemicals, including this compound. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Hydroxypyruvaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form hydroxypyruvic acid.
Reduction: It can be reduced to form glyceraldehyde.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, hexacyanoferrate(III), and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Condensation: Aldolase enzymes or base catalysts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Hydroxypyruvic acid.
Reduction: Glyceraldehyde.
Condensation: Various aldol products depending on the reactants used.
Scientific Research Applications
Hydroxypyruvaldehyde has several applications in scientific research, including:
Medicine: It is investigated for its potential therapeutic applications, including its role in metabolic disorders and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of hydroxypyruvaldehyde involves its interactions with various enzymes and biological molecules. For example, it acts as a substrate for aldolase enzymes, participating in aldol condensation reactions to form larger molecules . It also interacts with glyoxalase enzymes, which catalyze the dismutation of alpha-ketoaldehydes into alpha-hydroxyacids . These interactions are crucial for its role in metabolic pathways and its potential therapeutic applications.
Comparison with Similar Compounds
Hydroxypyruvaldehyde can be compared with other similar compounds such as:
Glyceraldehyde: A simple sugar that can be formed by the reduction of this compound.
Hydroxypyruvic acid: An oxidation product of this compound.
1,3-Dihydroxyacetone: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual functional groups (hydroxy and oxo) and its ability to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
3-hydroxy-2-oxopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-1-3(6)2-5/h1,5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAWRLRMTZCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244211 | |
| Record name | Hydroxypyruvaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
997-10-4 | |
| Record name | Hydroxypyruvaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=997-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxypyruvaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRUVALDEHYDE, HYDROXY- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxypyruvaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCEROSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE0T88WG0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)
![4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid](/img/structure/B1206079.png)
